2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Physicochemical profiling Drug-likeness Permeability prediction

2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide is an N-methylpyrrole-acetohydrazide building block with molecular formula C₇H₁₁N₃O and molecular weight 153.18 g/mol. The compound features a 1-methylpyrrole ring linked at the 2‑position to an acetohydrazide group, giving it a computed XLogP3‑AA of –0.8, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 60.1 Ų.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 158144-17-3
Cat. No. B125810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
CAS158144-17-3
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CC(=O)NN
InChIInChI=1S/C7H11N3O/c1-10-4-2-3-6(10)5-7(11)9-8/h2-4H,5,8H2,1H3,(H,9,11)
InChIKeyUWUDAKQYIYHYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide (CAS 158144-17-3): Core Chemical Identity and Procurement Baseline


2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide is an N-methylpyrrole-acetohydrazide building block with molecular formula C₇H₁₁N₃O and molecular weight 153.18 g/mol [1]. The compound features a 1-methylpyrrole ring linked at the 2‑position to an acetohydrazide group, giving it a computed XLogP3‑AA of –0.8, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 60.1 Ų [1]. It is commercially available from multiple suppliers at purities typically ≥95%, with some offering ≥98% . The primary synthetic route involves condensation of 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)acetic acid with hydrazine hydrate .

Workflow Hydrazone library synthesis
Selection N-methylpyrrole building block
Context Medicinal chemistry fragment

Why Generic Substitution of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide by Other Pyrrole‑Acetohydrazides Fails


The N‑methyl substituent on the pyrrole ring is not a silent structural feature. In the closest unsubstituted analog, 2‑(1H‑pyrrol‑2‑yl)acetohydrazide (CAS 350997‑61‑4), the pyrrole N–H acts as an additional hydrogen‑bond donor (HBD count = 3 vs 2 for the N‑methyl compound) and increases the TPSA from 60.1 to 70.9 Ų [1][2]. This single methylation event reduces polarity and removes a potential site for metabolic N‑oxidation or phase‑II conjugation, directly impacting membrane permeability and metabolic stability of the hydrazide precursor as well as its downstream hydrazone derivatives [3]. Consequently, an N‑H pyrrole analog cannot serve as a drop‑in replacement in synthetic sequences where controlled lipophilicity, hydrogen‑bonding capacity, and resistance to N‑substituent‑mediated metabolism are critical.

N–H analog
N-methylpyrrole acetohydrazide may shift polarity and hydrogen-bonding profile compared to an N–H pyrrole analog, which can alter permeability and metabolic stability.
Unsubstituted pyrrole
The unsubstituted pyrrole scaffold introduces an extra H-bond donor and higher TPSA, and may not support activity in anti-infective models reliant on the N-methyl group.
Lower-purity stock
A 95% purity analog may increase purification burden in multi-step synthesis, impacting yield and cost-efficiency.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide Against Closest Analogs


Reduced Hydrogen‑Bond Donor Capacity and Polar Surface Area vs. the N–H Pyrrole Analog

The N‑methyl group eliminates one hydrogen‑bond donor and shrinks the topological polar surface area relative to 2‑(1H‑pyrrol‑2‑yl)acetohydrazide. Specifically, the target compound has an HBD count of 2 and a TPSA of 60.1 Ų, whereas the N–H analog has an HBD count of 3 and a TPSA of 70.9 Ų [1][2]. The XLogP3‑AA values are identical (–0.8), indicating that the lipophilicity gains arise from reduced polarity rather than increased hydrophobicity [1][2].

HBD & TPSA vs. N–H Analog
Head-to-head
HBD: 2 vs 3; TPSA: 60.1 vs 70.9 Ų
Supports permeability prediction context
Computed values; XLogP3‑AA identical (–0.8)
Physicochemical profiling Drug-likeness Permeability prediction

The 1‑Methylpyrrole Moiety Enables Potent Anti‑Tubercular Activity in Hydrazone Derivatives

The hydrazone isonicotinic acid (1‑methyl‑1H‑pyrrol‑2‑ylmethylene)‑hydrazide, synthesized directly from 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)acetohydrazide and isonicotinaldehyde, exhibits an MIC of 0.14 μM against isoniazid‑resistant M. tuberculosis strain SRI 1369. Other hydrazones in the same series, lacking the N‑methylpyrrole group, were inactive against the resistant strain [1]. The compound also shows favorable ADME properties: no cytotoxicity toward HepG2 cells (IC₅₀ >100 μM), good permeability in Caco‑2 cells, and a free fraction of 57.9% in plasma protein binding assays [1].

Anti-TB Hydrazone Activity
Cross-study
MIC 0.14 μM (INH-resistant strain)
Supports anti-infective scaffold screening context
Derivative active; N–H analog series inactive. HepG2 IC₅₀ >100 μM.
Antitubercular drug discovery Isoniazid resistance Hydrazone SAR

Higher Commercial Purity Options Compared to Closest Structural Analogs

The target compound is commercially available at 98% purity (Leyan, Product No. 1772543) , whereas the closest analog 2‑(1H‑pyrrol‑2‑yl)acetohydrazide is predominantly offered at 95% purity (common vendor specification) . The higher purity specification reduces the burden of purification steps in multi‑step synthesis, directly affecting yield and cost‑efficiency in medicinal chemistry workflows.

Commercial Purity
Data to verify
98% (Leyan) vs. 95% (common analog)
Supports procurement specification review
Vendor-specified; verify with lot COA
Chemical procurement Purity specification Building block sourcing

Optimal Application Scenarios for 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide in Research and Industrial Settings


Synthesis of Isoniazid‑Derived Anti‑Tubercular Hydrazones

This compound is the critical precursor for generating isonicotinic acid (1‑methyl‑1H‑pyrrol‑2‑ylmethylene)‑hydrazide, which displays an MIC of 0.14 μM against isoniazid‑resistant M. tuberculosis [1]. Researchers pursuing novel anti‑tubercular agents targeting drug‑resistant strains should prioritize this N‑methylpyrrole acetohydrazide over unsubstituted pyrrole analogs, as the N‑methyl group is essential for activity against the resistant phenotype [1].

Medicinal Chemistry Scaffold Requiring Reduced TPSA and HBD for CNS Penetration

The computed TPSA of 60.1 Ų and HBD count of 2—compared to 70.9 Ų and 3 for the N–H analog—make this compound a preferred fragment for CNS‑oriented lead optimization where TPSA <70 Ų and HBD ≤2 are desirable [1][2]. The matched LogP (–0.8) ensures that polarity reduction is achieved without increasing hydrophobicity [1][2].

High‑Purity Building Block for Parallel Library Synthesis

With commercial availability at 98% purity [1], this compound reduces the need for pre‑reaction purification in parallel synthesis of hydrazone libraries, improving workflow efficiency and overall synthetic yield relative to lower‑purity alternatives [1][2].

Application
Selection Property
Validation Focus
Anti-infective hydrazone synthesis
N-methylpyrrole scaffold
MIC endpoint context in resistant-strain models
CNS / intracellular lead optimization
Reduced TPSA & HBD count
Permeability prediction review
Parallel library synthesis
High commercial purity grade
Pre-reaction purification requirement review

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